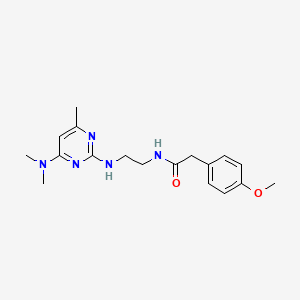

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide

Description

This compound is an acetamide derivative featuring a pyrimidine core substituted with a dimethylamino group at position 4 and a methyl group at position 4. The pyrimidine ring is linked via an ethylamino bridge to a 4-methoxyphenylacetamide moiety. The dimethylamino group enhances solubility due to its basicity, while the 4-methoxyphenyl group contributes to lipophilicity, influencing membrane permeability.

Properties

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2/c1-13-11-16(23(2)3)22-18(21-13)20-10-9-19-17(24)12-14-5-7-15(25-4)8-6-14/h5-8,11H,9-10,12H2,1-4H3,(H,19,24)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNXMOGCQKBALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)CC2=CC=C(C=C2)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide finds extensive applications across various scientific fields:

Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of complex molecules and polymers.

Biology: : Employed in studies involving enzyme inhibitors and protein-ligand interactions.

Medicine: : Investigated for its potential as a therapeutic agent due to its bioactive properties, such as antimicrobial and anticancer activities.

Industry: : Utilized in the manufacture of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through:

Molecular Targets: : Interacting with enzymes, receptors, or nucleic acids, thereby altering their functions.

Pathways: : Modulating signaling pathways, including those involved in cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- Compound 4j (): Structure: 2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide. Key Differences: Replaces the dimethylamino group with a 4-fluorophenyl substituent, increasing electronegativity and metabolic stability. The 2,4-dimethoxyphenyl group introduces steric bulk compared to the 4-methoxyphenyl in the target compound. Implications: The fluorine atom enhances oxidative stability, while the dimethoxy substituents may reduce solubility due to increased hydrophobicity .

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Structure: Contains a fluorophenylamino group and a methoxyphenylaminomethyl side chain. Key Differences: Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, unlike the target compound’s dimethylamino group, which may adopt different dihedral angles. The fluorophenyl group enhances π-π stacking interactions but reduces basicity compared to dimethylamino .

Conformational and Crystallographic Insights

- Crystal Structure Analysis (): Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for fluorophenyl) influence molecular rigidity. The target compound’s dimethylamino group may adopt a planar conformation due to resonance effects, enhancing π-stacking with aromatic residues in biological targets .

Data Tables

Table 1: Structural and Functional Group Comparisons

*LogP values estimated via computational tools (e.g., ChemDraw).

Biological Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will delve into the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 306.37 g/mol. The structure features a dimethylamino group, a pyrimidine moiety, and an acetamide functional group, which are known to contribute to its biological activity.

The biological activity of this compound primarily involves:

- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, including Syk kinase, which is implicated in cancer progression and immune responses. This inhibition can disrupt critical signaling pathways in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in antibiotic development.

Biological Activity Data

| Activity | Target/Mechanism | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits Syk kinase involved in cancer pathways | |

| Antimicrobial | Potential activity against various pathogens | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Case Studies and Research Findings

- Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant cell death at micromolar concentrations, suggesting its potential as an anticancer agent.

- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential role in treating bacterial infections.

- Synthetic Pathways : The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include the alkylation of pyrimidine derivatives followed by acylation reactions to form the final product. High yields are achieved using optimized reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.